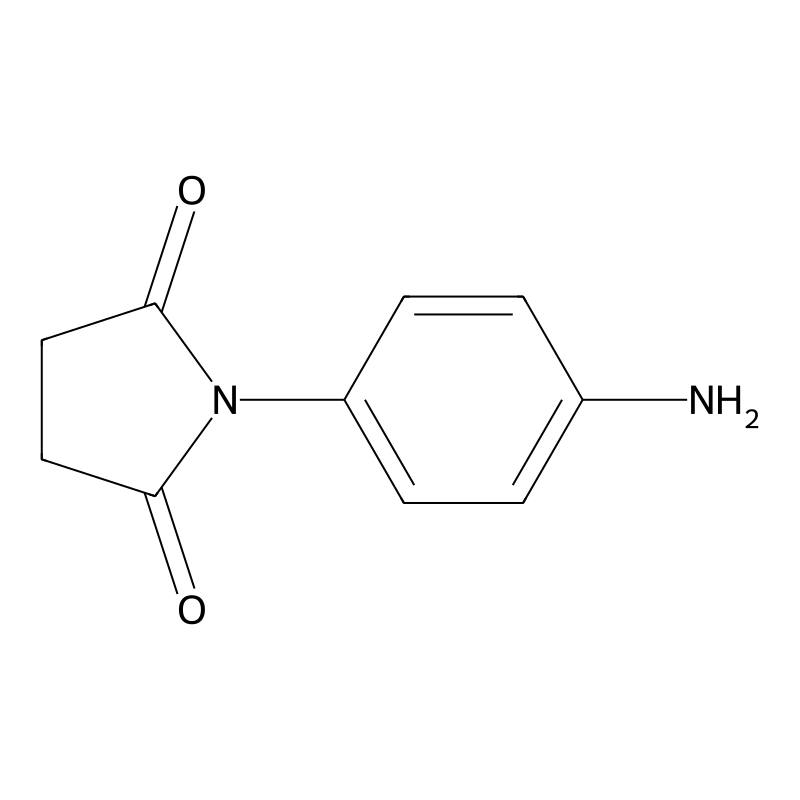1-(4-Aminophenyl)pyrrolidine-2,5-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
1-APPD possesses an aromatic ring structure with an amine group and a cyclic dione. This combination suggests potential applications as a building block in organic synthesis for the development of new molecules with various functionalities [PubChem, National Institutes of Health (NIH). 1-(4-Aminophenyl)pyrrolidine-2,5-dione. ].
Medicinal chemistry
The presence of the amine group and the cyclic dione functionality might be of interest for researchers exploring new drug candidates. However, further research is needed to determine any specific biological activity of 1-APPD [PubChem, National Institutes of Health (NIH). 1-(4-Aminophenyl)pyrrolidine-2,5-dione. ].
Material science
The aromatic ring structure and the dione functionality could potentially allow 1-APPD to participate in various chemical reactions for the development of novel materials [Sigma-Aldrich. 1-(4-Aminophenyl)-1H-pyrrole-2,5-dione AldrichCPR. ].
1-(4-Aminophenyl)pyrrolidine-2,5-dione, also known as N-(4-aminophenyl)succinimide, is a chemical compound characterized by its unique structure that includes a pyrrolidine ring and an amine substituent. This compound falls under the category of cyclic imides and is recognized for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. Its molecular formula is C₉H₁₀N₂O₂, and it has a molecular weight of approximately 178.19 g/mol. The presence of the 4-aminophenyl group contributes to its reactivity and biological activity.
The chemical behavior of 1-(4-Aminophenyl)pyrrolidine-2,5-dione involves several key reactions:
- Nucleophilic Substitution: The amine group can participate in nucleophilic attacks on electrophiles, facilitating the formation of various derivatives.
- Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form more complex structures.
- Reactions with Electrophiles: The electron-rich aromatic ring can react with electrophiles through electrophilic aromatic substitution.
These reactions are significant for developing novel materials and pharmaceuticals .
Research indicates that 1-(4-Aminophenyl)pyrrolidine-2,5-dione exhibits various biological activities:
- Antitumor Activity: Some studies suggest that this compound may have potential antitumor properties, making it a candidate for cancer research.
- Antimicrobial Properties: Preliminary investigations indicate that it may possess antimicrobial activity against certain pathogens.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could have implications in treating diseases related to enzyme dysfunction.
These biological activities highlight its potential as a lead compound in drug discovery.
The synthesis of 1-(4-Aminophenyl)pyrrolidine-2,5-dione can be achieved through several methods:
- Condensation Reactions: One common method involves the condensation of maleic anhydride with 4-aminobenzene in the presence of suitable catalysts.
- Polyphosphoric Acid Method: A notable synthetic route includes the use of polyphosphoric acid to facilitate the formation of cyclic imides from suitable precursors .
- Amination Reactions: Direct amination of pyrrolidine derivatives can also yield this compound.
These methods provide flexibility in synthesizing derivatives with tailored properties for specific applications.
1-(4-Aminophenyl)pyrrolidine-2,5-dione has several applications across different fields:
- Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.
- Materials Science: The compound's unique structure allows it to be used in developing novel polymers and materials with specific properties.
- Chemical Research: It is employed as a reagent in organic synthesis for creating more complex molecules.
These applications underline its versatility and importance in scientific research.
Studies on the interactions of 1-(4-Aminophenyl)pyrrolidine-2,5-dione with biological systems reveal:
- Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action.
- Metabolic Pathways: Understanding how it is metabolized within biological systems can help predict its efficacy and safety profile.
- Synergistic Effects: Research into its interactions with other compounds may reveal synergistic effects that enhance its biological activity.
These interaction studies are crucial for evaluating the therapeutic potential of this compound.
Several compounds share structural similarities with 1-(4-Aminophenyl)pyrrolidine-2,5-dione. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(4-Aminophenyl)maleimide | Contains a maleimide moiety | Known for its reactivity in Michael addition |
| N-(4-Aminophenyl)phthalimide | Features a phthalimide structure | Exhibits strong fluorescence properties |
| 1-(4-Aminophenyl)-3-methylpyrrole | Contains a pyrrole ring | Potential application in organic electronics |
The unique aspect of 1-(4-Aminophenyl)pyrrolidine-2,5-dione lies in its cyclic imide structure combined with an aromatic amine, which enhances its reactivity and biological activity compared to these similar compounds.








